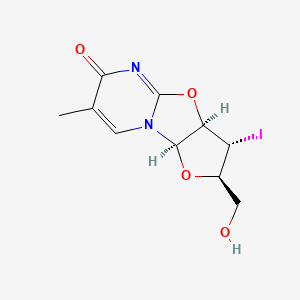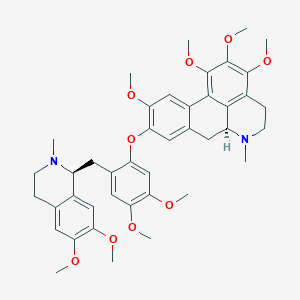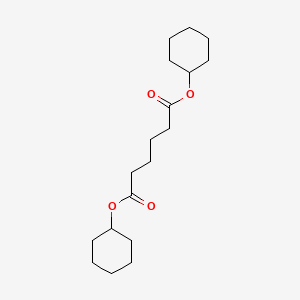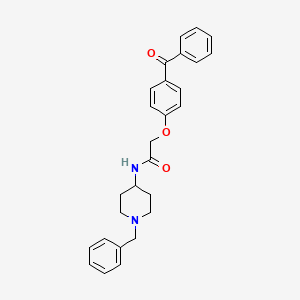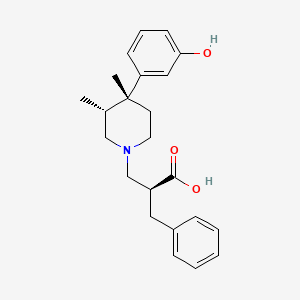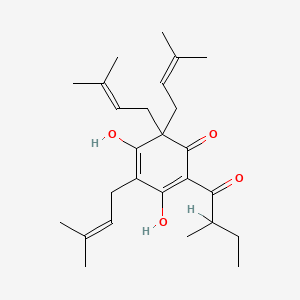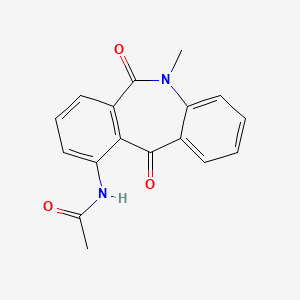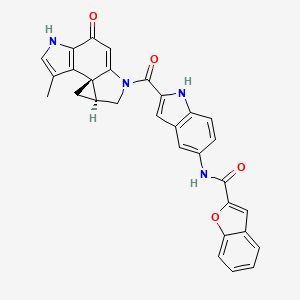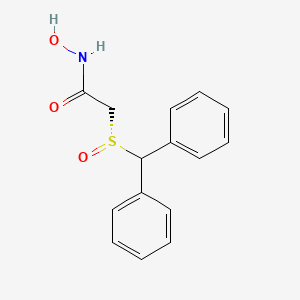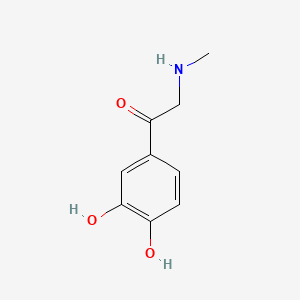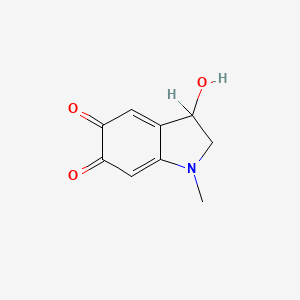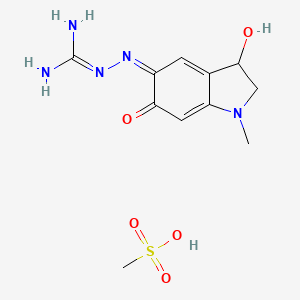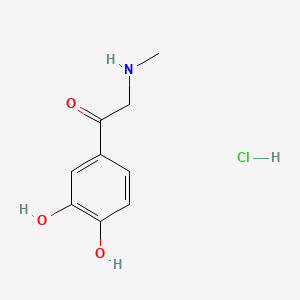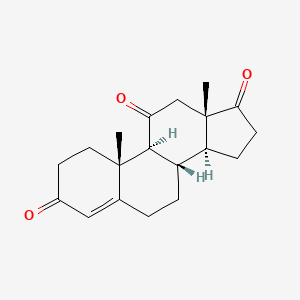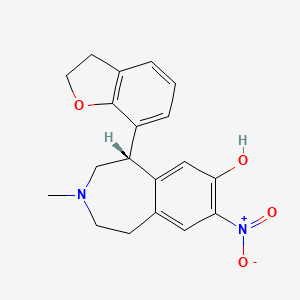
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADX-10061, also known as CEE-03-310 and NNC-01-0687, is a dopamine D1 receptor antagonist potentially for the treatment of smoking cessation, sleep disorder
Applications De Recherche Scientifique
Receptor Antagonist Research
Dopamine D-1 Receptor Antagonist Analysis : This compound has been studied as a dopamine D-1 receptor antagonist. Christensen (1992) developed a method for determining its concentration in plasma, indicating its relevance in neuropharmacology research (Christensen, 1992).
PET and Autoradiography Investigations : Halldin et al. (1993) investigated two closely related compounds for their potential as PET ligands for examining central dopamine D-1 receptors. Their research demonstrates the compound's utility in neuroimaging studies (Halldin et al., 1993).
Metabolic Pathway Studies
Metabolite Characterization in Rats : Nordholm et al. (1992) characterized the urinary and fecal metabolites of a structurally similar compound in rats. This research aids in understanding the metabolic pathways and potential therapeutic implications (Nordholm et al., 1992).
Glucuronidation Studies : Hansen, Thomsen, and Bundgaard (1992) explored the glucuronidation of enantiomeric dopamine D-1 antagonists, contributing to our understanding of its biotransformation in liver microsomes (Hansen, Thomsen, & Bundgaard, 1992).
Chemical Synthesis and Characterization
Synthesis and Structural Analysis : Research by Can (2012) on the synthesis of structurally related compounds underscores the compound's role in medicinal chemistry and drug development (Can, 2012).
Radiolabeling for Research Purposes : Foged, Hansen, and Halldin (1993) reported on the synthesis of a radiolabeled form of a related compound, which is crucial for pharmacokinetic studies and drug development (Foged, Hansen, & Halldin, 1993).
Propriétés
Numéro CAS |
128022-68-4 |
|---|---|
Nom du produit |
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol |
Formule moléculaire |
C19H20N2O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |
Clé InChI |
XZPSYCOYKJRHKE-MRXNPFEDSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



